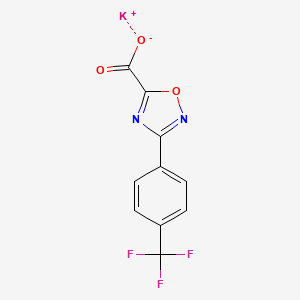
3-(4-(三氟甲基)苯基)-1,2,4-噁二唑-5-羧酸钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate: is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxadiazole ring
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts.
Biology: In biological research, the compound’s unique structural features make it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drug molecules. Therefore, this compound is explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and stability.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the oxadiazole ring.
Reduction: Reduction reactions may target the oxadiazole ring, leading to the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
作用机制
The mechanism by which Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. The oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
相似化合物的比较
- Potassium 4-(trifluoromethyl)phenyltrifluoroborate
- Potassium trifluoromethanesulfonate
- Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate
Uniqueness: Potassium 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate is unique due to the presence of both the trifluoromethyl group and the oxadiazole ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
potassium;3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3.K/c11-10(12,13)6-3-1-5(2-4-6)7-14-8(9(16)17)18-15-7;/h1-4H,(H,16,17);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZURGHZHNKJPF-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C(=O)[O-])C(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4F3KN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
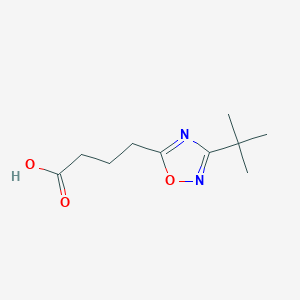
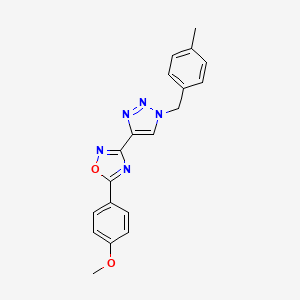
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{6-[(4-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}acetamide](/img/structure/B2463134.png)
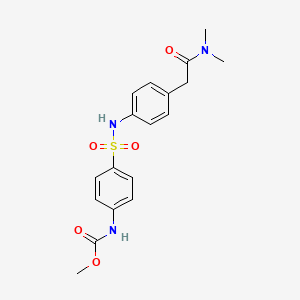
![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]thiophene-2-sulfonamide](/img/structure/B2463136.png)
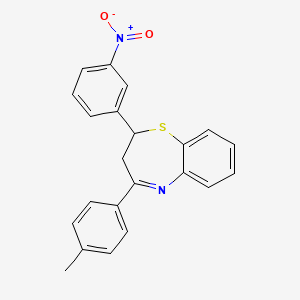
![[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]acetic acid](/img/structure/B2463138.png)
![2-[2-[(E)-3-(2-chloroanilino)-2-cyano-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2463140.png)
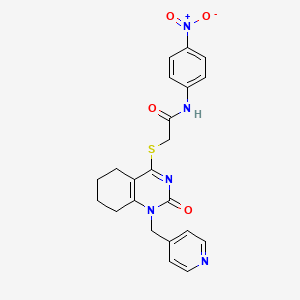
![tert-butyl N-[(3R,5S)-5-hydroxypiperidin-3-yl]carbamate](/img/structure/B2463145.png)
![N-benzyl-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide](/img/structure/B2463146.png)
![1-(1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)ethanone](/img/structure/B2463148.png)
![(E)-4-(Dimethylamino)-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]but-2-enamide](/img/structure/B2463149.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2463150.png)
